3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole
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Overview
Description
3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with cyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticonvulsant and analgesic agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium and calcium channels, as well as interaction with GABA receptors. These interactions help stabilize neuronal membranes and prevent excessive neuronal firing .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-methyl-1,2,4-oxadiazole
- 3-(2-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Chlorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Uniqueness
3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development .
Properties
CAS No. |
80590-70-1 |
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Molecular Formula |
C14H15ClN2O |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H15ClN2O/c15-12-9-5-4-8-11(12)13-16-14(18-17-13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
InChI Key |
ARGGMOFSXMLEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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